molecular formula C5H5NO3 B6263654 (3S)-3-isocyanatooxolan-2-one CAS No. 2648902-15-0

(3S)-3-isocyanatooxolan-2-one

Cat. No.: B6263654
CAS No.: 2648902-15-0
M. Wt: 127.1
InChI Key:
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Description

(3S)-3-isocyanatooxolan-2-one is a chemical compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-isocyanatooxolan-2-one typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent under controlled conditions. One common method is the reaction of (3S)-3-hydroxyoxolan-2-one with phosgene in the presence of a base such as pyridine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall efficiency and safety of the process. The use of alternative phosgene sources, such as diphosgene or triphosgene, can also be explored to minimize the hazards associated with phosgene handling.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-isocyanatooxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Polyols: React with the isocyanate group to form polyurethanes.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

(3S)-3-isocyanatooxolan-2-one has several applications in scientific research:

    Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymeric materials.

    Materials Science: Employed in the development of advanced materials with specific properties, such as high strength and flexibility.

    Bioconjugation: Utilized in the modification of biomolecules for various applications in biotechnology and medicine.

    Surface Coatings: Applied in the formulation of coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (3S)-3-isocyanatooxolan-2-one primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of polyurethanes and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-isocyanatooxolan-2-one: A stereoisomer with similar reactivity but different spatial arrangement.

    Isocyanatomethyl oxirane: Another isocyanate compound with a different ring structure.

    Phenyl isocyanate: A simpler isocyanate compound with a phenyl group instead of an oxolan-2-one ring.

Uniqueness

(3S)-3-isocyanatooxolan-2-one is unique due to its specific ring structure and stereochemistry, which can influence its reactivity and the properties of the resulting products. Its ability to form stable covalent bonds with a variety of nucleophiles makes it a versatile compound for use in polymer chemistry and materials science.

Properties

CAS No.

2648902-15-0

Molecular Formula

C5H5NO3

Molecular Weight

127.1

Purity

95

Origin of Product

United States

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